molecular formula C17H16N2O3 B2779205 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1211759-75-9

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No. B2779205
CAS RN: 1211759-75-9
M. Wt: 296.326
InChI Key: JNMZJGZVJWRDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Isoxazoles have been the subject of research in medicinal chemistry over the past decades .


Synthesis Analysis

Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can also be synthesized from alkynes and methyl ketones .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Antibacterial Agents

Benzofuran derivatives, including the compound , have been studied for their potential as antibacterial agents. The structural uniqueness of benzofuran allows for the synthesis of compounds that can target bacterial proteins essential for growth. For instance, the GlcN-6-P synthase is a target for antibacterial drugs due to its role in bacterial and fungal cell wall synthesis . The compound’s ability to bind with this enzyme could inhibit the growth of bacteria, making it a promising candidate for antibacterial drug development.

Antifungal Applications

Similar to their antibacterial properties, benzofuran derivatives are also explored for antifungal applications. The inhibition of enzymes like GlcN-6-P synthase can disrupt the metabolic pathways in fungi, leading to potential treatments for fungal infections .

Anticancer Activity

Benzofuran compounds have shown significant anticancer activities. They can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to interfere with cancer cell proliferation makes it a valuable area of research for anticancer therapies.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzofuran derivatives make them suitable for the treatment of pain and inflammation. By modulating inflammatory pathways, these compounds can provide relief from symptoms associated with chronic inflammatory diseases .

Antiprotozoal Properties

Benzofuran derivatives exhibit antiprotozoal activity, which is crucial in the treatment of diseases caused by protozoan parasites. This application is particularly important for developing new therapies against protozoal infections that are resistant to current treatments .

Antiviral Agents

The structural framework of benzofuran allows for the creation of compounds that can act as antiviral agents. These compounds can target specific stages of the viral life cycle, offering a pathway to treat viral infections, including those caused by hepatitis C virus .

Mechanism of Action

Isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Safety and Hazards

As for the safety and hazards, it’s important to note that this product is not intended for human or veterinary use. It’s for research use only.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(11-5-3-6-11)18-10-13-9-16(22-19-13)15-8-12-4-1-2-7-14(12)21-15/h1-2,4,7-9,11H,3,5-6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMZJGZVJWRDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

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